2-(Allylsulfanyl)-4-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
CAS No.: 332045-22-4
Cat. No.: VC21404498
Molecular Formula: C26H24N2OS
Molecular Weight: 412.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332045-22-4 |
|---|---|
| Molecular Formula | C26H24N2OS |
| Molecular Weight | 412.5g/mol |
| IUPAC Name | 4-(4-phenylmethoxyphenyl)-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C26H24N2OS/c1-2-16-30-26-23(17-27)25(22-10-6-7-11-24(22)28-26)20-12-14-21(15-13-20)29-18-19-8-4-3-5-9-19/h2-5,8-9,12-15H,1,6-7,10-11,16,18H2 |
| Standard InChI Key | XVCMHNZBUBZITH-UHFFFAOYSA-N |
| SMILES | C=CCSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
| Canonical SMILES | C=CCSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
2-(Allylsulfanyl)-4-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a structurally complex organic compound containing multiple functional groups integrated into a quinoline-based scaffold. The compound's structural identity is defined by several key components that contribute to its potential biological activities and chemical reactivity.
Chemical Identification Parameters
The compound is uniquely identified through several standardized chemical parameters, which are essential for its accurate documentation and research applications. These identification parameters are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Registry Number | 332045-22-4 |
| Molecular Formula | C26H24N2OS |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 4-(4-phenylmethoxyphenyl)-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChIKey | XVCMHNZBUBZITH-UHFFFAOYSA-N |
| SMILES Notation | C=CCSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
This compound has a precise molecular identity as indicated by its unique CAS number and structural notations.
Structural Features and Functional Groups
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Tetrahydroquinoline scaffold: Forms the core structure with a partially saturated ring system
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Allylsulfanyl group (C=CCSC): Provides a reactive sulfur-containing moiety with a terminal alkene
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Benzyloxyphenyl substituent: Offers aromatic character and potential for π-π interactions
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Nitrile group (C≡N): Acts as a polar functional group capable of hydrogen bonding interactions
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Saturated cyclohexane ring: Integrated into the tetrahydroquinoline structure, providing conformational flexibility
These structural elements combine to create a molecule with considerable complexity and multiple sites for potential chemical modifications or biological interactions.
Biological Activities and Pharmacological Properties
As a member of the quinoline family, 2-(Allylsulfanyl)-4-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has potential biological activities that may be of interest for pharmaceutical research and development.
Structure-Activity Relationships
The biological activity of this compound would be influenced by several structural elements:
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The partially saturated quinoline core may alter binding to potential biological targets compared to fully aromatic quinoline systems
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The benzyloxyphenyl group could enhance membrane permeability and provide additional binding interactions with protein targets
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The allylsulfanyl group introduces potential for covalent interactions with nucleophilic residues in biological targets
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The nitrile group serves as a hydrogen bond acceptor, potentially critical for target recognition
These structure-activity relationships would be valuable starting points for medicinal chemistry optimization efforts if the compound demonstrates promising biological activities.
Applications in Drug Discovery and Development
Given its structural complexity and relationship to bioactive compound classes, 2-(Allylsulfanyl)-4-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has several potential applications in pharmaceutical research and development.
Medicinal Chemistry Applications
In medicinal chemistry programs, this compound could serve as:
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A lead compound for structure-activity relationship studies targeting specific biological pathways
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A structural scaffold for the development of compound libraries through modification of various substituents
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A pharmacophore model for computational drug design efforts
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A chemical probe for investigating biological mechanisms related to quinoline-sensitive processes
Drug Development Considerations
If this compound demonstrates promising bioactivity, several factors would need consideration for drug development:
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Pharmacokinetic properties influenced by its moderate molecular weight (412.5 g/mol) and lipophilic character
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Potential metabolic liabilities, particularly at the allylsulfanyl group and benzyl ether linkage
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Structural optimization to enhance potency, selectivity, and drug-like properties
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Scale-up synthesis considerations for preclinical and clinical studies
The presence of both the benzyloxyphenyl and allylsulfanyl groups provides opportunities for structural modifications to optimize pharmacokinetic properties while maintaining or enhancing biological activity.
Analytical Methods and Characterization Techniques
The characterization and analysis of 2-(Allylsulfanyl)-4-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile require sophisticated analytical techniques to confirm its identity, purity, and structural features.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and related techniques would be primary methods for purity assessment and quantitative analysis:
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Reverse-phase HPLC with UV detection, monitoring at wavelengths corresponding to the quinoline chromophore
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Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation of molecular weight and structural information
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Thin-Layer Chromatography (TLC) for reaction monitoring during synthesis and preliminary purity assessment
Spectroscopic Characterization
Complete structural characterization would typically involve:
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation
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Two-dimensional NMR techniques (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals
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Infrared spectroscopy to confirm functional groups, particularly the nitrile (C≡N) and aromatic moieties
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High-resolution mass spectrometry for accurate mass determination and fragmentation pattern analysis
These analytical approaches would provide comprehensive structural confirmation and serve as quality control methods for research applications.
Structure-Based Design and Computational Analysis
Computational methods provide valuable insights into the structural properties, potential binding modes, and physicochemical characteristics of 2-(Allylsulfanyl)-4-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile.
Predicted Physicochemical Properties
Computational methods can predict key physicochemical properties relevant to drug development:
| Property | Predicted Value | Significance |
|---|---|---|
| LogP (Octanol-Water) | ~5.2-5.8 | Indicates high lipophilicity |
| Topological Polar Surface Area | ~60-70 Ų | Moderate membrane permeability predicted |
| H-Bond Acceptors | 3 (N, O, CN) | Within Lipinski's Rule of Five guidelines |
| H-Bond Donors | 0 | May limit aqueous solubility |
| Rotatable Bonds | ~7-8 | Indicates conformational flexibility |
These predicted properties suggest a compound with drug-like characteristics but potential challenges related to solubility and bioavailability, typical considerations for compounds in this molecular weight range with substantial lipophilic character.
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